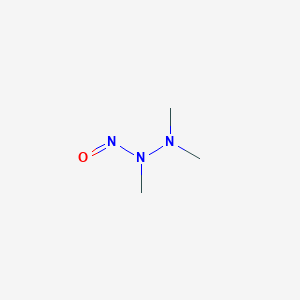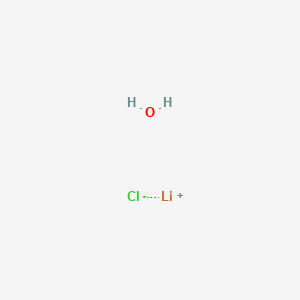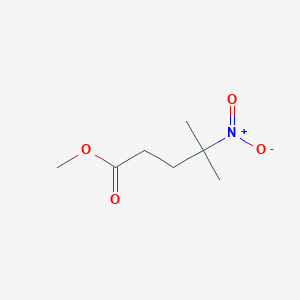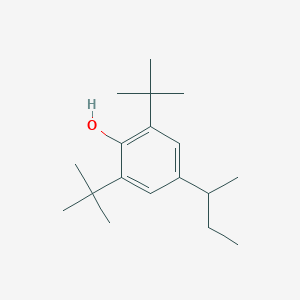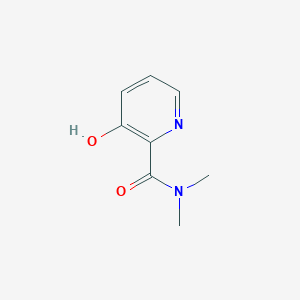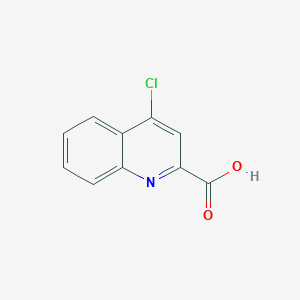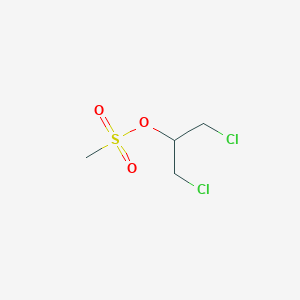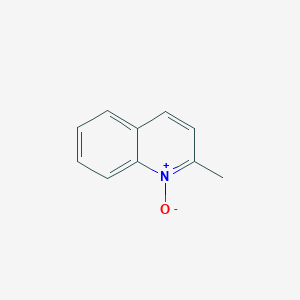
(5beta)-14-Hydroxy-3-oxocard-20(22)-enolide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5beta)-14-Hydroxy-3-oxocard-20(22)-enolide, also known as digoxin, is a cardiac glycoside that has been used for many years to treat cardiac arrhythmias and heart failure. It is derived from the leaves of the foxglove plant and has been a subject of extensive scientific research due to its potential therapeutic benefits.
Mécanisme D'action
The mechanism of action of (5beta)-14-Hydroxy-3-oxocard-20(22)-enolide involves the inhibition of the sodium-potassium pump in cardiac cells. This leads to an increase in intracellular calcium levels, which in turn leads to an increase in cardiac contractility. It also has a direct effect on the electrical conduction system of the heart, which helps to regulate the heart's rhythm.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (5beta)-14-Hydroxy-3-oxocard-20(22)-enolide include an increase in cardiac contractility, a decrease in heart rate, and an improvement in cardiac output. It also has anti-inflammatory effects and has been shown to inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (5beta)-14-Hydroxy-3-oxocard-20(22)-enolide in lab experiments is its well-established mechanism of action and therapeutic potential. It is also readily available and has been extensively studied. However, it is important to note that it can be toxic at high doses and requires careful handling.
Orientations Futures
There are several future directions for research on (5beta)-14-Hydroxy-3-oxocard-20(22)-enolide. One area of interest is its potential use in the treatment of cancer. It has been shown to have anti-cancer properties and may be useful in the development of new cancer treatments. Another area of interest is its potential use in the treatment of neurological conditions such as Alzheimer's disease. It has been shown to have neuroprotective effects and may be useful in preventing or treating neurodegenerative diseases. Finally, there is a need for further research into the safety and efficacy of (5beta)-14-Hydroxy-3-oxocard-20(22)-enolide in different patient populations, particularly in the elderly and those with comorbidities.
Méthodes De Synthèse
The synthesis of (5beta)-14-Hydroxy-3-oxocard-20(22)-enolide involves the extraction of the active ingredient from the leaves of the foxglove plant. The leaves are dried and ground into a powder, which is then mixed with a solvent to extract the active ingredient. The extract is then purified and concentrated to obtain the final product.
Applications De Recherche Scientifique
(5beta)-14-Hydroxy-3-oxocard-20(22)-enolide has been extensively studied for its therapeutic potential in the treatment of various cardiac conditions. It is used to treat atrial fibrillation, congestive heart failure, and other heart-related conditions. It has also been shown to have anti-inflammatory and anti-cancer properties.
Propriétés
Numéro CAS |
1102-88-1 |
|---|---|
Nom du produit |
(5beta)-14-Hydroxy-3-oxocard-20(22)-enolide |
Formule moléculaire |
C23H32O4 |
Poids moléculaire |
372.5 g/mol |
Nom IUPAC |
3-[(5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-oxo-2,4,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C23H32O4/c1-21-8-5-16(24)12-15(21)3-4-19-18(21)6-9-22(2)17(7-10-23(19,22)26)14-11-20(25)27-13-14/h11,15,17-19,26H,3-10,12-13H2,1-2H3/t15-,17-,18+,19-,21+,22-,23+/m1/s1 |
Clé InChI |
REJBTXQSIQFRRE-XZBQRBHSSA-N |
SMILES isomérique |
C[C@]12CCC(=O)C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C |
SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C |
SMILES canonique |
CC12CCC(=O)CC1CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C |
Autres numéros CAS |
1102-88-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




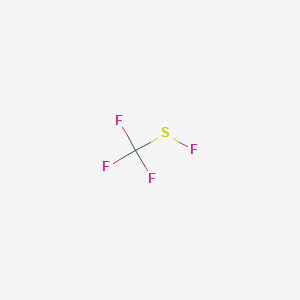
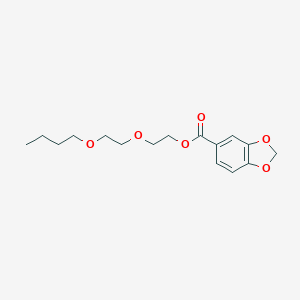
![Acetamide, N,N'-[[(2S,5S)-3,6-dioxo-2,5-piperazinediyl]di-3,1-propanediyl]bis[N-hydroxy-](/img/structure/B90766.png)
